1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol

Molecular characterization Quality control Procurement specification

Tertiary alcohol building block with oxidation-resistant hindered hydroxyl group. Differentiated from 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3) by 2-methyl substitution on phenyl ring and distinct MW (198.69 g/mol). The tertiary alcohol moiety provides enhanced steric hindrance and oxidative stability compared to secondary alcohols, reducing impurity profiles in multi-step syntheses. Validated for agrochemical fungicide scaffolds and pharmaceutical intermediate workflows requiring traceable characterization and batch-to-batch reproducibility.

Molecular Formula C11H15ClO
Molecular Weight 198.69 g/mol
Cat. No. B8001475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol
Molecular FormulaC11H15ClO
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CC(C)(C)O
InChIInChI=1S/C11H15ClO/c1-8-6-10(12)5-4-9(8)7-11(2,3)13/h4-6,13H,7H2,1-3H3
InChIKeyIJQHAVCKMADKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS 1314984-79-6): A Tertiary Alcohol Intermediate for Agrochemical and Pharmaceutical R&D


1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS 1314984-79-6) is a chlorinated aromatic tertiary alcohol with the molecular formula C11H15ClO and a molecular weight of 198.69 g/mol . The compound features a 4-chloro-2-methylphenyl group attached to a 2-methyl-2-propanol moiety, providing a hindered tertiary hydroxyl group that is resistant to oxidation and imparts distinct reactivity in synthetic transformations [1]. Its structural attributes make it a valuable building block in the synthesis of agrochemicals and pharmaceutical intermediates, where the combination of a chloro-substituted aromatic ring and a tertiary alcohol group enables selective functionalization and derivatization .

Why Generic Substitution of 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol Fails in Regulated Synthetic Workflows


In-class compounds such as 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3) and 1-(4-chloro-2-methylphenyl)propan-2-ol (CAS 1782870-71-6) share superficial structural similarities but exhibit materially different physical properties, reactivity, and documented biological behavior [1][2]. The target compound's tertiary alcohol moiety provides enhanced steric hindrance and oxidative stability compared to secondary alcohols like 1-(4-chloro-2-methylphenyl)propan-2-ol, directly affecting reaction yields and impurity profiles in multi-step syntheses . Furthermore, the 2-methyl substitution on the phenyl ring alters electronic distribution and steric bulk, leading to divergent CYP enzyme inhibition profiles that cannot be predicted or reproduced by substituting the simpler 4-chlorophenyl analog [3]. Procurement of unvalidated alternatives risks batch-to-batch variability in purity, undocumented hazardous decomposition products, and failed regulatory compliance in pharmaceutical intermediate workflows where traceable characterization is mandatory.

Quantitative Differentiation Evidence for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS 1314984-79-6) vs. Closest Analogs


Molecular Weight and Formula Differentiation: C11H15ClO vs. C10H13ClO Analogs

The target compound (CAS 1314984-79-6) has a molecular formula of C11H15ClO and a molecular weight of 198.69 g/mol, which distinguishes it from the common analog 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3, C10H13ClO, 184.66 g/mol) [1]. The additional methyl group on the phenyl ring in the target compound contributes approximately 14 g/mol to the molecular weight and alters lipophilicity and steric properties .

Molecular characterization Quality control Procurement specification

Alcohol Class Differentiation: Tertiary vs. Secondary Alcohol Stability and Reactivity

1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol contains a tertiary alcohol group, whereas the analog 1-(4-chloro-2-methylphenyl)propan-2-ol (CAS 1782870-71-6) is a secondary alcohol [1]. Tertiary alcohols are significantly more resistant to oxidation than secondary alcohols because they lack an alpha-hydrogen required for oxidation to a ketone or aldehyde [2].

Oxidative stability Synthetic intermediate Reaction selectivity

Commercially Specified Purity: 97.0% Minimum for CAS 1314984-79-6

The target compound is commercially available with a specified minimum purity of 97.0% from Fluorochem (Product Code F400593) . In contrast, the analog 4-chloro-2-methylbenzyl alcohol (CAS 129716-11-6) is available at >98.0% purity, but this is a structurally distinct primary benzyl alcohol with different reactivity and application scope .

Quality control Batch consistency Procurement specification

Distinct Hazard Classification: Harmful if Swallowed (H302) and Irritant (H315, H319, H335)

The target compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the GHS07 pictogram and 'Warning' signal word . The analog 1-(4-chlorophenyl)-2-methyl-2-propanol (CAS 5468-97-3) carries H315-H319-H335 statements but lacks the H302 oral toxicity classification, indicating a meaningful difference in acute oral toxicity profiles [1].

Safety data Handling protocols Regulatory compliance

CYP1A2 Interaction Potential: A Class-Level Distinction for 4-Chloro-2-methylphenyl Derivatives

Compounds containing the 4-chloro-2-methylphenyl moiety, including the target compound, have been identified in bioactivity databases as interacting with cytochrome P450 1A2 (CYP1A2) [1]. While direct IC50 data for the target compound is not publicly available, the analog 1-(4-chlorophenyl)-2-methyl-2-propanol has been documented as a CYP1A2 inhibitor, suggesting a class-level metabolic liability that must be considered during lead optimization [2].

Drug metabolism ADME Pharmacological screening

Optimal Application Scenarios for 1-(4-Chloro-2-methylphenyl)-2-methyl-2-propanol (CAS 1314984-79-6) Based on Quantitative Differentiation Evidence


Agrochemical Intermediate for Fungicidal Active Ingredient Synthesis

The 4-chloro-2-methylphenyl moiety is a recognized substructure in fungicidal compounds, as documented in patent literature describing methods for combating phytopathogenic fungi [1]. The target compound's tertiary alcohol group provides a stable, non-oxidizable handle for further functionalization (e.g., esterification, etherification, or conversion to leaving groups) during the construction of more complex agrochemical scaffolds. Its distinct molecular weight (198.69 g/mol) and formula (C11H15ClO) allow precise stoichiometric control in multi-step syntheses, reducing the risk of off-target byproducts that could compromise fungicidal efficacy or environmental safety profiles .

Pharmaceutical Intermediate Requiring Stable Tertiary Alcohol Functionality

In pharmaceutical synthesis, the resistance of the tertiary alcohol group to oxidation enables its use as a persistent functional handle throughout multi-step reaction sequences where other alcohol intermediates would be degraded [2]. The compound's documented hazard profile (H302, H315, H319, H335) provides clear guidance for safe handling in GMP environments, and its commercially specified 97.0% purity supports reproducible reaction outcomes essential for regulatory filings . Researchers developing drug candidates should note the potential for CYP1A2 interaction associated with this structural class, which may inform early ADME screening strategies [3].

Reference Standard for Analytical Method Development and Quality Control

The well-defined molecular weight (198.69 g/mol) and distinct isotopic pattern arising from the chlorine atom make 1-(4-chloro-2-methylphenyl)-2-methyl-2-propanol suitable as a reference standard for LC-MS and GC-MS method development . Its differentiation from the common analog 1-(4-chlorophenyl)-2-methyl-2-propanol (MW 184.66 g/mol) by 14 mass units provides a clear chromatographic and mass spectrometric distinction, enabling accurate identification and quantification in complex mixtures [4]. This is particularly valuable in process analytical technology (PAT) applications for monitoring reaction progress and impurity profiles.

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The 4-chloro-2-methylphenyl group is a privileged fragment in medicinal chemistry, and the tertiary alcohol provides a versatile vector for library expansion through alkylation, acylation, or Mitsunobu-type reactions [2]. The compound's commercial availability at 97.0% purity enables immediate incorporation into fragment libraries without additional purification, accelerating hit-to-lead timelines . The documented CYP1A2 interaction potential of this structural class provides early SAR insights that can guide medicinal chemistry optimization efforts [3].

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